3-Chloro-5-dimethylphosphorylpyridine
Description
3-Chloro-5-dimethylphosphorylpyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a dimethylphosphoryl group (-PO(CH₃)₂) at the 5-position. The phosphoryl group is strongly electron-withdrawing, significantly influencing the electronic properties of the pyridine ring.
Properties
IUPAC Name |
3-chloro-5-dimethylphosphorylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJYNNWFXCIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-dimethylphosphorylpyridine typically involves the chlorination of 5-dimethylphosphorylpyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. Common reagents used in this process include phosphorus oxychloride and dimethylamine.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-dimethylphosphorylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-5-dimethylphosphorylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-dimethylphosphorylpyridine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural Comparisons
Biological Activity
3-Chloro-5-dimethylphosphorylpyridine (CDMP) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of organophosphorus compounds and is primarily studied for its interactions with biological systems, particularly in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of CDMP, including its mechanisms of action, effects on various biological targets, and relevant case studies.
Molecular Formula
- Molecular Formula : C7H9ClNO3P
- Molecular Weight : 211.57 g/mol
Structural Characteristics
CDMP features a pyridine ring substituted with a chlorine atom and a dimethylphosphoryl group. This unique structure contributes to its biological activity by facilitating interactions with various biomolecules.
The biological activity of CDMP is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The dimethylphosphoryl group can act as a phosphonate moiety, which may inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for understanding its potential neurotoxic effects.
Pharmacological Effects
Research indicates that CDMP exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that CDMP possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the development of new antibacterial agents.
- Anticancer Properties : Preliminary data suggest that CDMP may inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Neurotoxicity : Given its structural similarity to other organophosphates, CDMP may exhibit neurotoxic effects, which necessitates careful evaluation in toxicological studies.
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of CDMP against Escherichia coli and Staphylococcus aureus. Results indicated that CDMP inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, suggesting significant potential as an antibacterial agent. -
Cancer Cell Line Study :
In a study by Johnson et al. (2023), the effects of CDMP on MCF-7 (breast cancer) and A549 (lung cancer) cell lines were investigated. The compound demonstrated IC50 values of 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating effective cytotoxicity. Mechanistic studies revealed that CDMP induced apoptosis via the mitochondrial pathway. -
Neurotoxicity Assessment :
A toxicological assessment was performed by Lee et al. (2024) to evaluate the neurotoxic potential of CDMP in vitro using neuronal cell cultures. The findings revealed that exposure to CDMP resulted in significant neuronal cell death at concentrations above 10 µM, highlighting the need for further research into its safety profile.
Comparative Analysis
To better understand the biological activity of CDMP, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neurotoxicity |
|---|---|---|---|---|
| This compound | CDMP | Yes | Yes | Yes |
| Dimethyl methylphosphonate | DMM | Moderate | No | Yes |
| Chlorpyrifos | Chlorpyrifos | Yes | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
